

Structure-activity relationship of AC-7954

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Compound of Interest		
Compound Name:	AC-7954	
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An In-depth Technical Guide on the Structure-Activity Relationship of P2X7 Receptor Antagonists, Featuring JNJ-47965567

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of P2X7 receptor antagonists, with a particular focus on the potent and centrally permeable antagonist, JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and pain pathways, making it an attractive therapeutic target for a range of clinical indications.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for JNJ-47965567 and other notable P2X7 receptor antagonists, as well as a representative structure-activity relationship for a series of 1,2,3-triazolopiperidine-based antagonists.

Table 1: In Vitro Potency and Affinity of JNJ-47965567 and Comparator P2X7 Antagonists[1][2]



Compound	Species	Calcium Flux (plC₅o ± SEM)	Radioligand Binding (pKı ± SEM)
JNJ-47965567	Human	8.3 ± 0.08	7.9 ± 0.07
Macaque	8.6 ± 0.1	-	
Dog	8.5 ± 0.2	-	-
Rat	7.2 ± 0.08	8.7 ± 0.07	-
Mouse	7.5 ± 0.1	-	-
A-438079	Human	6.9 ± 0.03	7.1 ± 0.08
Rat	6.8 ± 0.04	6.7 ± 0.1	
AZ-10606120	Human	8.1 ± 0.05	8.5 ± 0.08
Rat	7.9 ± 0.04	8.0 ± 0.08	
A-804598	Human	8.0 ± 0.06	8.0 ± 0.04
Rat	8.0 ± 0.05	8.8 ± 0.06	

Table 2: Structure-Activity Relationship of N-1-Aryl 1,2,3-Triazolopiperidine P2X7 Antagonists[3]

Compound	R	Human P2X7 (plC₅₀)	Rat P2X7 (plC₅₀)
12a	Phenyl	8.6	6.7
12b	4-Fluorophenyl	8.7	6.7
12c	2-Pyrazinyl	8.8	7.8
12d	2-Pyrimidinyl	9.1	8.4
12e	2-Pyridinyl	8.7	7.4
12f	5-Pyrimidinyl	9.0	8.0



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.[4][5][6]

Materials:

- HEK293 cells stably expressing the human or rat P2X7 receptor.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).
- Fluorescent calcium indicator (e.g., Fluo-4 AM).
- P2X7 receptor agonist (e.g., ATP or BzATP).
- Test compounds (e.g., JNJ-47965567).
- 96-well black, clear-bottom microplates.

Procedure:

- Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates and culture overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) for 45-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
- Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes.
- Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.



- Agonist Stimulation: Add a P2X7 receptor agonist (e.g., 1-5 mM ATP or 10-100 μM BzATP) to each well.
- Data Acquisition: Continuously record the fluorescence signal for a set period to measure the change in intracellular calcium concentration.
- Data Analysis: Calculate the inhibition of the calcium response for each concentration of the test compound and determine the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the P2X7 receptor.[7][8][9]

Materials:

- Cell membranes prepared from cells expressing the P2X7 receptor.
- Radioligand (e.g., [3H]-A-804598).
- · Binding buffer.
- · Test compounds.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in binding buffer.
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.



- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (K_i) using the Cheng-Prusoff equation.

Interleukin-1β (IL-1β) Release Assay

This functional assay measures the ability of a compound to inhibit the release of the proinflammatory cytokine IL-1 β from immune cells following P2X7 receptor activation.[10][11][12]

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
- · Lipopolysaccharide (LPS).
- P2X7 receptor agonist (e.g., ATP or BzATP).
- Test compounds.
- ELISA kit for human IL-1β.

Procedure:

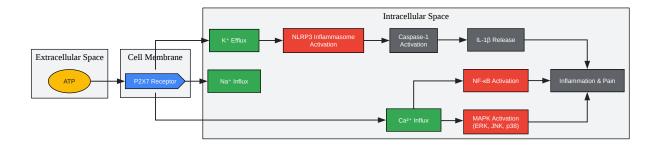
- Cell Priming: Prime the cells with LPS (e.g., 1 μg/mL for 4 hours) to induce the expression of pro-IL-1β.
- Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound.
- P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
- Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
- ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.



• Data Analysis: Determine the IC₅₀ value for the test compound by plotting the inhibition of IL- 1β release against the inhibitor concentration.

Mandatory Visualizations

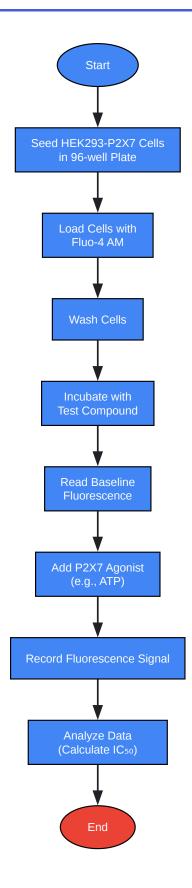
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.



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Caption: P2X7 Receptor Signaling Pathway.





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Caption: Experimental Workflow for Calcium Flux Assay.





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Caption: Logical Relationship in P2X7 Antagonist Development.

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